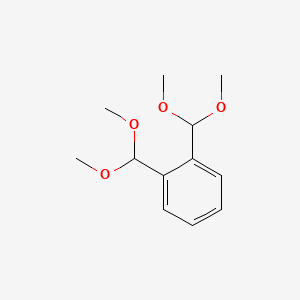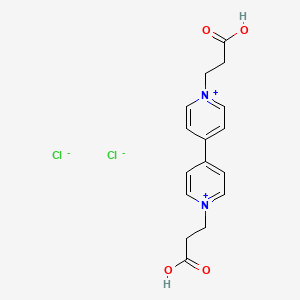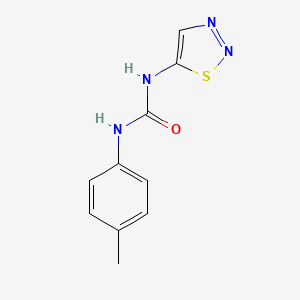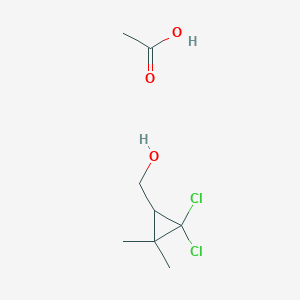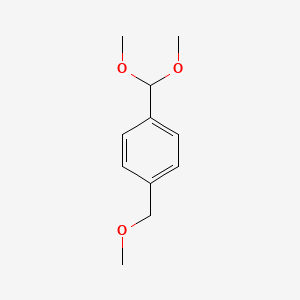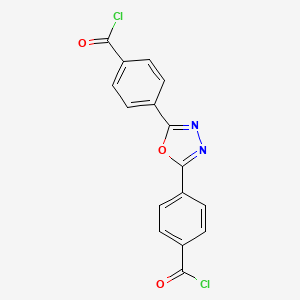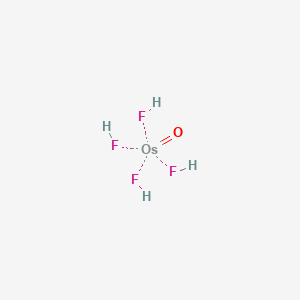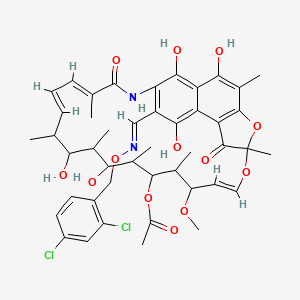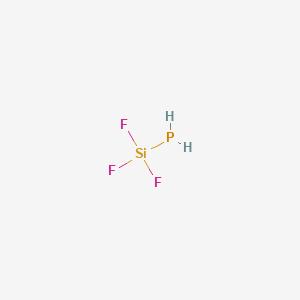
Phosphine, (trifluorosilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of phosphine, (trifluorosilyl)-, typically involves the reaction of phosphorus compounds with silicon-containing reagents. One common method is the reaction of phosphorus trichloride with trifluorosilane in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
Phosphine, (trifluorosilyl)-, undergoes various chemical reactions, including substitution and addition reactions. It can react with halogenated compounds to form new phosphine derivatives. For example, the reaction with dibromo metal phosphine complexes of platinum, palladium, and nickel yields trifluorosilyl substituted dialkyl compounds . Common reagents used in these reactions include halogenated phosphines and organometallic reagents . The major products formed from these reactions are typically new phosphine derivatives with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
Phosphine, (trifluorosilyl)-, has several applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. Additionally, phosphine, (trifluorosilyl)-, is used in the synthesis of new materials with unique properties, such as luminescent copper complexes . Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for industrial applications .
Wirkmechanismus
The mechanism of action of phosphine, (trifluorosilyl)-, involves its ability to act as a ligand and form complexes with transition metals. The trifluorosilyl groups enhance the stability and reactivity of these complexes, allowing them to participate in various catalytic reactions. The molecular targets of these complexes include substrates in catalytic processes, where the phosphine ligand facilitates the activation and transformation of the substrates .
Vergleich Mit ähnlichen Verbindungen
Phosphine, (trifluorosilyl)-, can be compared to other similar compounds such as tris(trifluorosilyl)phosphine. Both compounds contain trifluorosilyl groups attached to a phosphorus atom, but they differ in the number of trifluorosilyl groups present. Tris(trifluorosilyl)phosphine has three trifluorosilyl groups, while phosphine, (trifluorosilyl)-, has only one . This difference in structure can lead to variations in their chemical properties and reactivity. Other similar compounds include various halogenated phosphines and organophosphorus compounds that contain silicon atoms .
Eigenschaften
CAS-Nummer |
51518-19-5 |
|---|---|
Molekularformel |
F3H2PSi |
Molekulargewicht |
118.070 g/mol |
IUPAC-Name |
trifluorosilylphosphane |
InChI |
InChI=1S/F3H2PSi/c1-5(2,3)4/h4H2 |
InChI-Schlüssel |
FAWNICYQANOFEK-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si](F)(F)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



